![molecular formula C23H14FN3O2 B2780790 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-87-2](/img/structure/B2780790.png)

3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

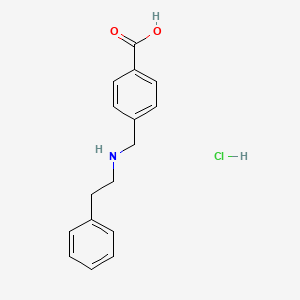

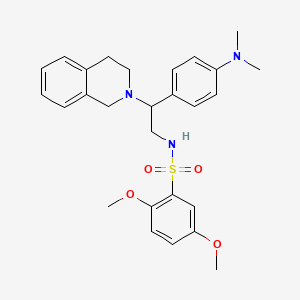

The compound “3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” belongs to a class of organic compounds known as quinolines and pyrazoles. Quinolines and pyrazoles are aromatic compounds that contain a quinoline moiety and a pyrazole moiety, respectively . The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other quinolines and pyrazoles .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring fused with a pyrazole ring, along with phenyl and fluorophenyl substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as annulation of the pyrazole ring to the thiazole or thiazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group and the arrangement of the rings in the compound could influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Activity

One research explored the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, investigating tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones. These compounds were found to have high affinity for the benzodiazepine receptor, with some showing potent antagonist activity in rat models. This study highlights the potential of such compounds in the development of new therapeutic agents targeting the benzodiazepine receptor (Francis et al., 1991).

Rhodium-catalyzed Oxidative Coupling

Another study detailed the direct oxidative coupling of phenylazoles with internal alkynes, facilitated by a rhodium catalyst and a copper oxidant, leading to the efficient synthesis of complex aromatic structures. This process allows for the regioselective cleavage of multiple C-H bonds, producing compounds with potential applications in material science and organic synthesis (Umeda et al., 2011).

Fluorophores and Radioprotectors

Research into quinoline derivatives has identified them as efficient fluorophores, widely used in biochemistry and medicine for studying various biological systems. Some aminoquinolines are also being investigated for their potential as antioxidants and radioprotectors, indicating the versatility of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Activity

A study on fluorine-containing quinoline-4-carboxylic acids and their derivatives showed promising antibacterial activities. This indicates the potential of such compounds in developing new antibacterial agents, highlighting the significance of structural modification in enhancing biological activity (Holla et al., 2005).

Fluorescence Quenching Study

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation was explored, showing that these compounds could be used in the development of new fluorescent materials or sensors. The study found that the fluorescence of these materials could be efficiently quenched by protic acids, with the process being reversible (Mu et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14FN3O2/c24-15-8-6-14(7-9-15)22-18-12-25-19-11-21-20(28-13-29-21)10-17(19)23(18)27(26-22)16-4-2-1-3-5-16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEYVHSJSBYAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)

![4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2780715.png)

![N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780716.png)

![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)

![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)